molecular formula C15H22BrN3O B6635219 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide

3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide

Katalognummer B6635219
Molekulargewicht: 340.26 g/mol
InChI-Schlüssel: MKISHYFDUHTTQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is also known as BCTC, and it is a potent and selective antagonist of the transient receptor potential channel TRPA1.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide involves its binding to the TRPA1 channel and blocking its activity. This results in the inhibition of calcium influx and the downstream signaling pathways that are involved in pain sensation, inflammation, and respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide are mainly related to its antagonistic effects on the TRPA1 channel. This compound has been shown to reduce pain sensation, inflammation, and respiratory disorders in various animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide in lab experiments include its high potency and selectivity for the TRPA1 channel, which allows for specific targeting of this channel in various physiological and pathological processes. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the research on 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide. These include:
1. Further studies on the safety and efficacy of this compound in humans.
2. Development of new derivatives of this compound with improved potency and selectivity for the TRPA1 channel.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and neurological disorders.
4. Exploration of the potential synergistic effects of this compound with other drugs or therapies.
5. Development of new methods for the synthesis of this compound that are more efficient and cost-effective.
In conclusion, 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide is a promising compound with potential applications in various fields, including medicinal chemistry and pharmacology. Further research is needed to fully understand its safety and efficacy in humans and to explore its potential applications in the treatment of other diseases.

Synthesemethoden

The synthesis of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide involves a multi-step process that starts with the preparation of 2-bromo-5-nitropyridine. This compound is then subjected to a reduction reaction with a palladium catalyst to produce 2-bromo-5-aminopyridine. The final step involves the reaction of 2-bromo-5-aminopyridine with 1-tert-butyl-4-piperidone and the use of a coupling reagent to produce 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

The scientific research on 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide has mainly focused on its potential applications in the field of medicinal chemistry and pharmacology. This compound has been shown to have potent and selective antagonistic effects on the TRPA1 channel, which is involved in various physiological and pathological processes, including pain sensation, inflammation, and respiratory disorders.

Eigenschaften

IUPAC Name

3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O/c1-15(2,3)19-9-6-11(7-10-19)18-14(20)13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKISHYFDUHTTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)NC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.